Zomepirac, formerly marketed as Zomax tablets, was associated with fatal and near-fatal anaphylactoid reactions. The manufacturer voluntarily removed Zomax tablets from the Canadian, US, and UK markets in March 1983.

Zomepirac

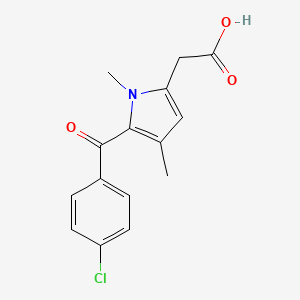

CAS No.: 33369-31-2

Cat. No.: VC1606196

Molecular Formula: C15H14ClNO3

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33369-31-2 |

|---|---|

| Molecular Formula | C15H14ClNO3 |

| Molecular Weight | 291.73 g/mol |

| IUPAC Name | 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid |

| Standard InChI | InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) |

| Standard InChI Key | ZXVNMYWKKDOREA-UHFFFAOYSA-N |

| SMILES | CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl |

| Melting Point | 178.5 °C |

Introduction

Chemical Structure and Properties

Zomepirac is chemically identified as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid with the molecular formula C₁₅H₁₄ClNO₃ and a molecular weight of 291.73 g/mol . Unlike many other NSAIDs that contain a central benzene ring, zomepirac features a pyrrole ring, making it structurally distinct while maintaining a close chemical relationship to tolmetin, another NSAID . The drug was clinically administered as its sodium salt, marketed under the brand name Zomax .

Physical and Chemical Characteristics

| Property | Description |

|---|---|

| Chemical Formula | C₁₅H₁₄ClNO₃ |

| Molecular Weight | 291.73 g/mol |

| Chemical Name | 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid |

| Formulation | Sodium salt (zomepirac sodium) |

| Brand Name | Zomax |

| Structural Feature | Pyrrole ring instead of benzene ring |

| Related Compound | Tolmetin |

Pharmacological Properties

Mechanism of Action

Zomepirac functions as a prostaglandin synthetase inhibitor, targeting both cyclooxygenase isoforms (COX-1 and COX-2) . This mechanism is central to its therapeutic effects, as inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators in pain and inflammatory processes. This dual inhibitory action explains zomepirac's effectiveness in managing various pain conditions and its antipyretic (fever-reducing) properties .

Clinical Applications

Dosage and Administration

Standard clinical dosing ranged from 300 mg to 600 mg daily, typically divided into multiple doses throughout the day . This dosing regimen demonstrated effectiveness across various pain conditions while maintaining a manageable side effect profile for most patients.

Clinical Efficacy

Multi-Center Clinical Trial Data

Two large-scale multi-center studies provided compelling evidence of zomepirac's effectiveness. One study involving 15,484 patients demonstrated significant pain relief across various conditions :

A second multi-center study with 5,819 patients yielded similar findings, with approximately 70% of patients showing improvement according to both patient and physician assessments . Notably, patients with acute painful conditions such as sprains, strains, and fractures demonstrated the best response to treatment, particularly when pain was of short duration .

Long-Term Efficacy

Studies examining zomepirac use over several months found that:

-

Analgesic effectiveness was maintained without requiring dose escalation

-

The drug remained at least as effective as usual doses of aspirin for chronic pain

-

Patients experienced fewer gastrointestinal disturbances and hearing disorders compared to aspirin therapy

Market History and Withdrawal

Zomepirac was developed by McNeil Pharmaceutical and received FDA approval in 1980 . Marketed as Zomax, the drug rapidly gained popularity among physicians due to its impressive analgesic properties and captured a significant share of the pain management market .

Legacy and Significance

The zomepirac case represents an important milestone in pharmaceutical safety monitoring. Its development, brief market presence, and subsequent withdrawal illuminate several key aspects of drug development:

-

The challenge of balancing analgesic efficacy with safety concerns

-

The importance of post-marketing surveillance in identifying rare but serious adverse effects

-

The complexity of drug metabolism and immunological responses

-

The value of voluntary market withdrawal when safety signals emerge

Though no longer available clinically, zomepirac's chemical structure and mechanism of action have informed the development of subsequent pain management medications. Additionally, the understanding of reactive metabolite formation and hypersensitivity reactions gained from the zomepirac experience has contributed significantly to pharmaceutical safety science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume